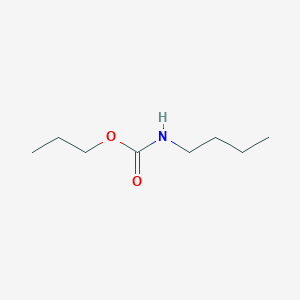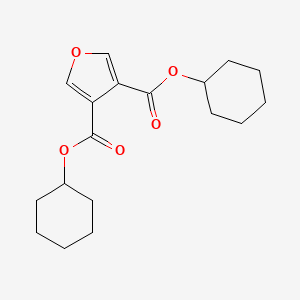![molecular formula C9H16O2 B12919211 1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane CAS No. 871-12-5](/img/structure/B12919211.png)
1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane is an organic compound that features a butane backbone with a prop-2-yn-1-yloxy and an ethoxy group attached. This compound is of interest due to its unique structure, which combines alkyne and ether functionalities, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane typically involves the reaction of 1-bromo-2-butene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the propargyl alcohol displaces the bromine atom to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the alkyne group.
Industrial Production Methods
On an industrial scale, the production of 1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) or Lindlar’s catalyst for partial hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ether derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane exerts its effects involves the interaction of its functional groups with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The ether groups can act as electron donors, stabilizing reactive intermediates in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Prop-2-yn-1-yloxy)butane: Lacks the ethoxy group, making it less versatile in certain reactions.
1-(1-(Prop-2-yn-1-yloxy)ethoxy)propane: Shorter carbon chain, affecting its reactivity and physical properties.
1-(1-(Prop-2-yn-1-yloxy)ethoxy)pentane: Longer carbon chain, which can influence its solubility and boiling point.
Uniqueness
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane is unique due to its combination of alkyne and ether functionalities, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Eigenschaften
CAS-Nummer |
871-12-5 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1-(1-prop-2-ynoxyethoxy)butane |
InChI |
InChI=1S/C9H16O2/c1-4-6-8-11-9(3)10-7-5-2/h2,9H,4,6-8H2,1,3H3 |
InChI-Schlüssel |
FMUKORQKCXVLSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)
![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12919137.png)


![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12919166.png)

![3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12919173.png)





![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate](/img/structure/B12919207.png)
